N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
Beschreibung
This compound features a complex heterocyclic core (imidazo[1,2-c]quinazolinone) linked to a 4-ethoxyphenylacetamide moiety via a sulfanyl bridge. The structure includes a 4-phenylpiperazine group, which is known for modulating receptor binding and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6O4S/c1-2-42-24-14-12-22(13-15-24)33-28(39)21-43-32-35-26-11-7-6-10-25(26)30-34-27(31(41)38(30)32)20-29(40)37-18-16-36(17-19-37)23-8-4-3-5-9-23/h3-15,27H,2,16-21H2,1H3,(H,33,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFBCZFQTXGAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An ethoxyphenyl group
- An imidazoquinazoline core
- A sulfanyl linkage
These structural components suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor of certain cyclooxygenases (COX), which are key enzymes in the inflammatory process. The mechanism likely involves:
- Inhibition of COX Enzymes : Similar compounds have demonstrated COX inhibitory activity, which is crucial for anti-inflammatory effects.
- Modulation of Signal Transduction Pathways : The imidazoquinazoline moiety may interact with pathways involved in cell proliferation and apoptosis.
Antitumor Activity
Research has shown that derivatives of imidazoquinazoline compounds possess notable antitumor properties. For instance, studies indicate that certain analogs can inhibit cancer cell proliferation through apoptosis induction. The specific compound has not been extensively studied in this context, but its structural similarities suggest potential efficacy against various cancer types.
Antimicrobial Activity
The compound's potential antimicrobial activity has been hinted at in related studies involving quinazoline derivatives. These derivatives have shown promise against bacterial strains, suggesting that N-(4-ethoxyphenyl)-2-{...} could exhibit similar properties.
In Vitro Studies
- COX Inhibition : A study on related compounds revealed that certain derivatives exhibited up to 47% COX-2 inhibition at concentrations around 20 μM . This suggests that the compound could potentially be effective in reducing inflammation.
- Antitumor Evaluation : Analogous compounds have been evaluated for their antitumor effects using various cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, warranting further investigation into the specific compound's efficacy .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications to the phenyl and imidazoquinazoline rings can significantly affect biological activity. For example:
- Substituents at the para-position on the phenyl ring enhance COX inhibitory potency.
- The presence of a sulfanyl group is crucial for maintaining biological activity.
Data Table: Biological Activities of Related Compounds
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to N-(4-ethoxyphenyl)-2-{...} have shown promising anticancer activity. For instance, derivatives of imidazoquinazoline structures have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. In silico studies have indicated that it may act as a 5-lipoxygenase inhibitor, which is crucial in mediating inflammatory responses. This property positions it as a candidate for developing new anti-inflammatory drugs.
Neuropharmacological Effects
Given the presence of piperazine moieties, the compound may exhibit neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant properties. Preliminary studies could explore its efficacy in treating anxiety disorders or depression.
Case Study 1: Anticancer Activity
A study conducted on imidazoquinazoline derivatives demonstrated their ability to inhibit cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The findings suggested that compounds with similar structures to N-(4-ethoxyphenyl)-2-{...} could be optimized for enhanced anticancer activity.
Case Study 2: Anti-inflammatory Mechanism
In a docking study aimed at evaluating the binding affinity of various compounds to the 5-lipoxygenase enzyme, N-(4-ethoxyphenyl)-2-{...} exhibited favorable interactions, indicating its potential as a lead compound for anti-inflammatory drug development.
Data Table: Summary of Pharmacological Activities
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Molecular Properties
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations :
- Core Heterocycle: The imidazo[1,2-c]quinazolinone core may offer greater rigidity and receptor affinity than the quinazolin-4(3H)-one or thienopyrimidine cores in analogs .
- Piperazine Role : The 4-phenylpiperazine moiety is a common feature in CNS-targeting drugs, suggesting possible dopamine or serotonin receptor modulation .
Pharmacological Insights
- Anti-Inflammatory Potential: The ethylamino-substituted analog in outperformed Diclofenac in anti-inflammatory assays, suggesting that substituents on the acetamide nitrogen critically influence activity .
- Ulcerogenic Risk: Quinazolinone derivatives in exhibited lower gastric toxicity than aspirin, implying the target compound may also have a favorable safety profile .
Analytical Comparisons
Computational Similarity
- Tanimoto/Dice Metrics : highlights that structural similarity metrics (e.g., Tanimoto >0.85) correlate with conserved bioactivity. The target compound’s high similarity to ’s analog suggests overlapping pharmacological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
